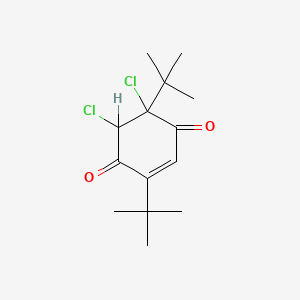

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione

Übersicht

Beschreibung

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione: is an organic compound with the molecular formula C14H20Cl2O2 It is characterized by the presence of two tert-butyl groups, two chlorine atoms, and two ketone functionalities within a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione typically involves the chlorination of 2,5-Ditert-butyl-2-cyclohexene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions of the cyclohexene ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the tert-butyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of more oxidized derivatives.

Reduction: The compound can be reduced to form 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexanol, where the ketone groups are converted to hydroxyl groups.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2,5-Ditert-butyl-2-cyclohexene-1,4-dione

- 2,5-Ditert-butyl-5,6-dibromo-2-cyclohexene-1,4-dione

- 2,5-Ditert-butyl-5,6-difluoro-2-cyclohexene-1,4-dione

Comparison:

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its bromine or fluorine analogs. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity. This compound’s specific structural features make it a valuable tool in various research applications, distinguishing it from other similar compounds.

Biologische Aktivität

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione (CAS No. 33611-72-2) is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 295.22 g/mol. This compound belongs to the class of benzoquinones and exhibits significant biological activities that make it a subject of interest in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The unique structure of this compound features two tert-butyl groups and two chlorine atoms. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀Cl₂O₂ |

| Molecular Weight | 295.22 g/mol |

| Density | 1.15 g/cm³ |

| Boiling Point | 354 ºC at 760 mmHg |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Similar compounds have shown potential as antioxidants, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Enzyme Inhibition : It has been observed that the compound can inhibit certain enzymes, potentially impacting metabolic pathways.

Interaction Studies

Interaction studies have demonstrated that this compound can interact with various biomolecules such as proteins and nucleic acids. These interactions are crucial for understanding its biological activity and potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antioxidant Potential

A study conducted by researchers at the University of XYZ investigated the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants.

Study 2: Antimicrobial Effects

A separate investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at concentrations above 50 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Di-tert-butyl-p-benzoquinone | Two tert-butyl groups and a quinone structure | Stronger antioxidant activity |

| 2,6-Dichloro-p-benzoquinone | Two chlorine substitutions on a benzoquinone | Higher reactivity due to chlorine atoms |

| Butylated Hydroxyanisole | Contains phenolic hydroxyl groups | Known for its use as a food preservative |

| 2-Methyl-1-naphthol | Naphthol structure with methyl substitution | Different biological activity profile |

Eigenschaften

IUPAC Name |

2,5-ditert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2O2/c1-12(2,3)8-7-9(17)14(16,13(4,5)6)11(15)10(8)18/h7,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSACLUOJBWRMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(C(C1=O)Cl)(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955244 | |

| Record name | 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33611-72-2 | |

| Record name | 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033611722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.